molecular formula C16H17N7O2 B12630876 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B12630876
M. Wt: 339.35 g/mol
InChI Key: FFRXDROVWNZUIE-UHFFFAOYSA-N
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Description

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide is a complex heterocyclic compound that features an imidazole ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Ring: This step often involves the reaction of an imidazole derivative with the pyrido[3,2-d]pyrimidine core.

    Attachment of the Morpholine Ring: This is usually done through nucleophilic substitution reactions.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Interference: Disrupting key biological pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.

    Pyrido[3,2-d]pyrimidine Derivatives: Compounds such as GDC-0941, which share the pyrido[3,2-d]pyrimidine core.

Uniqueness

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N7O2

Molecular Weight

339.35 g/mol

IUPAC Name

2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H17N7O2/c1-17-15(24)12-3-2-11-13(19-12)14(22-6-8-25-9-7-22)21-16(20-11)23-5-4-18-10-23/h2-5,10H,6-9H2,1H3,(H,17,24)

InChI Key

FFRXDROVWNZUIE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4

Origin of Product

United States

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